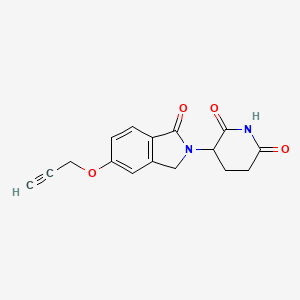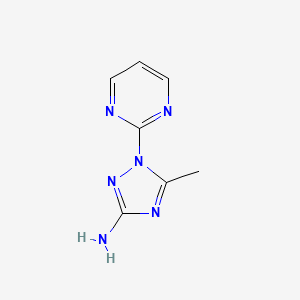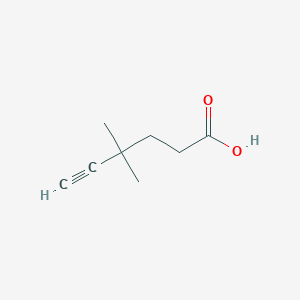![molecular formula C14H21Cl2N3O B13469810 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13469810.png)
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride is a small molecule compound known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. It is also known by the name Simufilam . This compound has garnered significant attention due to its ability to bind to filamin, a protein involved in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid under reflux conditions . The reaction typically requires a Dean–Stark trap to remove water and is followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with proteins and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one involves its binding to filamin, a scaffolding protein that regulates the actin cytoskeleton . This binding stabilizes the interaction between soluble amyloid-beta (Aβ42) and the α7 nicotinic acetylcholine receptor (α7nAChR), which is implicated in tau phosphorylation and synaptic dysfunction . By preventing this interaction, the compound reduces tau phosphorylation, amyloid deposition, and neuroinflammation, thereby potentially mitigating the effects of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one: Similar in structure but with a methyl group instead of a benzyl group.
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share the triazaspiro core but differ in functional groups and substitutions.
Uniqueness
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride is unique due to its specific binding affinity to filamin and its potential therapeutic effects in Alzheimer’s disease . Its ability to modulate protein interactions and reduce neuroinflammation sets it apart from other similar compounds.
Properties
Molecular Formula |
C14H21Cl2N3O |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
4-benzyl-1,4,8-triazaspiro[4.5]decan-2-one;dihydrochloride |
InChI |
InChI=1S/C14H19N3O.2ClH/c18-13-11-17(10-12-4-2-1-3-5-12)14(16-13)6-8-15-9-7-14;;/h1-5,15H,6-11H2,(H,16,18);2*1H |
InChI Key |
ARMPFQBAGADGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12NC(=O)CN2CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13469739.png)

![Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate](/img/structure/B13469757.png)
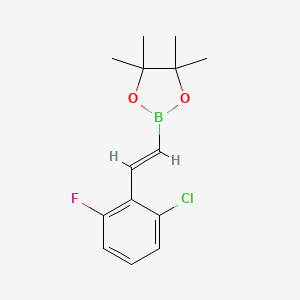
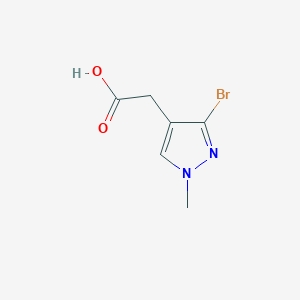

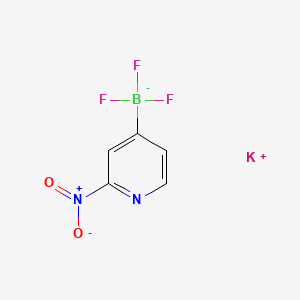
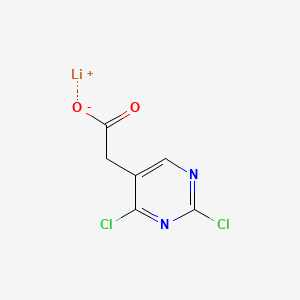
![2-{[(Benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13469802.png)
